5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid
Overview
Description
“5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C12H9ClO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group and a chlorophenoxy methyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Scientific Research Applications
Synthesis and Evaluation of Thiophene Derivatives
Thiophene derivatives, like the one specified, are crucial in the synthesis and evaluation of compounds for their potential biological activities. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for carcinogenic potential, reflecting on the diverse applications of thiophene derivatives in medicinal chemistry and toxicology (Ashby et al., 1978). These studies aim to understand the structure-activity relationship (SAR) of such compounds, contributing significantly to the field of drug discovery and environmental toxicology.
Importance in Medicinal Chemistry
The application of thiophene derivatives spans various fields in medicinal chemistry, owing to their valuable bioactivities. These compounds have shown a wide range of applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Such derivatives are also present in several market-leading drugs, showcasing the critical role thiophene compounds play in drug development and pharmaceutical sciences (Xuan, 2020).
Role in Organic Synthesis and Material Science
Furthermore, thiophene derivatives have attracted attention in organic synthesis and material science due to their electronic properties. They serve as valuable intermediates in the synthesis of organic materials, emphasizing their significance beyond medicinal applications. Their utilization in creating agrochemicals, flavors, and dyes highlights the versatility and importance of these compounds in various scientific and industrial domains (Xuan, 2020).
Environmental Impact and Toxicity Studies
The environmental impact and potential toxicity of thiophene derivatives, including those similar to 5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid, are also of significant interest. Studies have focused on understanding their behavior in environmental contexts and assessing their toxicity towards various organisms. Such research is crucial for evaluating the safety and environmental risks associated with these compounds, guiding their use and disposal in industrial and agricultural settings (Ashby et al., 1978).
Future Directions
Thiophene derivatives, including “5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid”, have potential applications in various fields due to their diverse properties. They are used in industrial chemistry and material science as corrosion inhibitors and play a prominent role in the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, future research may focus on exploring these applications further.
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZMBIETZGMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(S2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209779 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-82-4 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74556-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenoxy)methyl]-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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